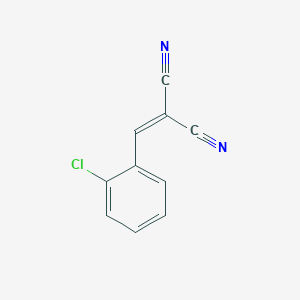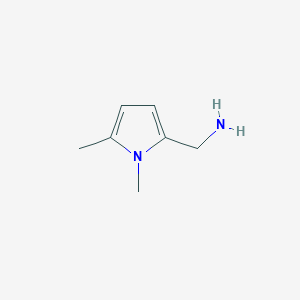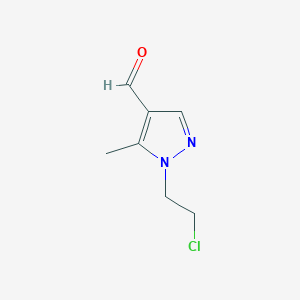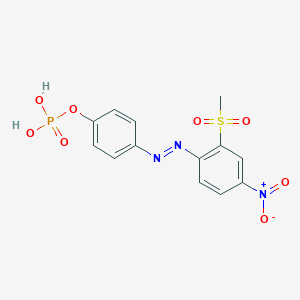
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate, also known as NMSPP, is a chemical compound used in scientific research for its ability to selectively bind to and inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate works by binding to the active site of PTPs and inhibiting their enzymatic activity. This leads to the accumulation of phosphorylated proteins in the cell, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate depend on the specific PTPs that it targets. For example, inhibition of PTP1B by 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Inhibition of other PTPs has been shown to have effects on cancer cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate in lab experiments is its specificity for PTPs, which allows researchers to selectively target and study the role of these enzymes in various cellular processes. However, 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate also has limitations, including its potential toxicity and off-target effects on other enzymes.
Orientations Futures
There are many potential future directions for research involving 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate. One area of interest is the development of more potent and specific PTP inhibitors for therapeutic applications. Another area of interest is the identification of novel PTP targets and the elucidation of their roles in various diseases. Additionally, the use of 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate in combination with other drugs or therapies may have synergistic effects on disease treatment.
Méthodes De Synthèse
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate can be synthesized by a multistep process involving the reaction of 4-nitro-2-methylsulfonylaniline with 4-aminophenylarsonic acid, followed by diazotization and coupling with 4-aminophenol. The resulting product is then phosphorylated using phosphorus oxychloride to yield 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate.
Applications De Recherche Scientifique
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been widely used in scientific research as a tool to investigate the role of PTPs in various cellular processes. For example, 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been used to study the function of PTP1B in insulin signaling and glucose metabolism, as well as the role of PTPs in cancer cell proliferation and migration. 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has also been used to identify novel PTP inhibitors with potential therapeutic applications.
Propriétés
Numéro CAS |
117525-86-7 |
|---|---|
Nom du produit |
4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate |
Formule moléculaire |
C13H12N3O8PS |
Poids moléculaire |
401.29 g/mol |
Nom IUPAC |
[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H12N3O8PS/c1-26(22,23)13-8-10(16(17)18)4-7-12(13)15-14-9-2-5-11(6-3-9)24-25(19,20)21/h2-8H,1H3,(H2,19,20,21) |
Clé InChI |
PTCBIOYEYIKDAH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
Synonymes |
4-(4'-nitro-2'-methylsulfonylphenylazo)phenyl phosphate 4-NMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





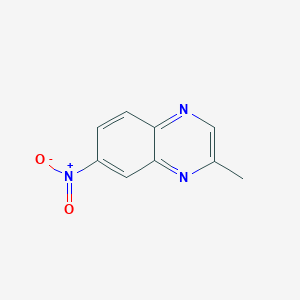
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
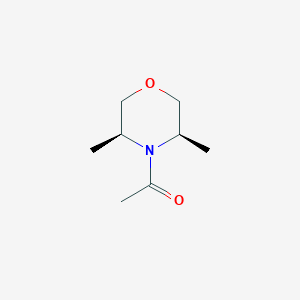

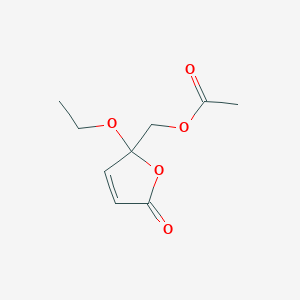
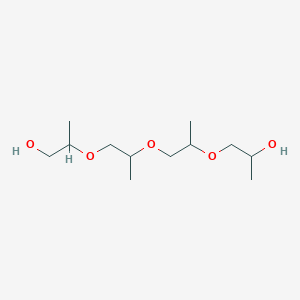
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
